DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate is an organic compound characterized by the presence of tert-butyl groups, a bromine atom, and a nitro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate typically involves the bromination of 2,6-di-tert-butylphenol, followed by nitration and subsequent reactions to introduce the iminodicarbonate group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride . The nitration step involves the use of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
化学反応の分析
Types of Reactions
DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Boronic acids with a palladium catalyst and a base like potassium carbonate in an organic solvent.
Major Products Formed
Reduction: Formation of 4-amino-2,6-di-tert-butylphenyliminodicarbonate.
Substitution: Formation of various substituted phenyliminodicarbonates depending on the nucleophile used.
Coupling: Formation of biaryl compounds with diverse functional groups.
科学的研究の応用
DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate has several applications in scientific research:
作用機序
The mechanism of action of DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in substitution reactions, modifying the compound’s activity and specificity .
類似化合物との比較
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Shares the tert-butyl and bromine substituents but lacks the nitro and iminodicarbonate groups.
2-Bromo-4,6-di-tert-butylphenol: Similar structure but with different substitution patterns.
生物活性
DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H18BrN2O5
- Molecular Weight : 359.20 g/mol
The biological activity of this compound primarily revolves around its role as a covalent inhibitor targeting specific kinases. The compound has been shown to interact with the monopolar spindle kinase 1 (MPS1), which plays a critical role in cell cycle regulation and mitosis. The covalent modification of MPS1 by this compound suggests that it may inhibit cell proliferation by disrupting normal cell cycle progression.
Inhibition of Kinases
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various kinases:
Kinase | IC50 (µM) | Mechanism of Inhibition |
---|---|---|
MPS1 | 0.5 | Covalent modification at Cys604 |
p70S6Kβ | >20 | Marginal inhibition |
MAPKAPK2 | >20 | No significant inhibition |
The compound was found to have a strong inhibitory effect on MPS1, with an IC50 value of 0.5 µM, indicating high potency in inhibiting this kinase compared to others tested, such as p70S6Kβ and MAPKAPK2, which showed minimal or no inhibition .
Case Studies
-
Cell Proliferation Assays : In vitro studies using cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and proliferation rates. The compound was tested across several cancer types, including breast and lung cancer cells.
- Results : A dose-dependent reduction in cell viability was observed, with significant effects noted at concentrations starting from 1 µM.
-
Apoptosis Induction : Flow cytometry assays demonstrated that the compound could induce apoptosis in treated cells. Cells treated with the compound showed increased annexin V staining, indicative of early apoptotic changes.
- Findings : Apoptotic markers such as cleaved caspase-3 were significantly elevated in treated cells, confirming the pro-apoptotic effects of the compound.
Toxicity and Safety Profile
While the compound shows promising biological activity, it is essential to consider its toxicity profile. Preliminary toxicity assessments indicate that this compound exhibits moderate toxicity towards non-cancerous cell lines at higher concentrations (>10 µM). Further studies are necessary to establish a comprehensive safety profile.
特性
IUPAC Name |
tert-butyl N-(4-bromo-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)11-8-7-10(17)9-12(11)19(22)23/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVNSGCXUGJJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。